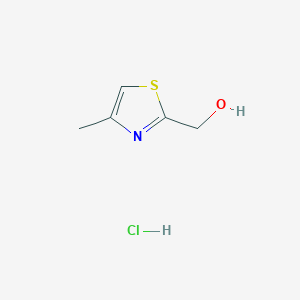

(4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H-NMR (400 MHz, DMSO-d₆) reveals distinct signals:

- δ 2.42 ppm (s, 3H): Methyl group on thiazole ring.

- δ 4.92 ppm (s, 2H): Hydroxymethyl protons.

- δ 7.19–7.58 ppm (m, aromatic protons in derivatives).

¹³C-NMR confirms the thiazole framework:

Table 2: Key ¹H-NMR assignments

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Thiazole CH₃ | 2.42 |

| –CH₂OH | 4.92 |

| Aromatic H | 7.30–7.60 |

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (KBr pellet) identifies functional groups:

- 3436 cm⁻¹: O–H stretch of hydroxymethyl.

- 1631 cm⁻¹: C=N stretch of thiazole ring.

- 1258 cm⁻¹: C–S vibrational mode.

The absence of a broad peak near 2500 cm⁻¹ confirms the absence of free –SH groups.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) shows:

- Base peak at m/z 129.18: Corresponds to [M–Cl]⁺.

- Fragment at m/z 91: Loss of –CH₂OH.

- Isotopic pattern at m/z 165.64: Matches molecular ion [M+H]⁺.

| m/z | Assignment |

|---|---|

| 165.64 | [M+H]⁺ |

| 129.18 | [M–Cl]⁺ |

| 91 | Thiazole ring fragment |

Comparative Analysis with Parent Alcohol Compound

The hydrochloride derivative differs from its parent alcohol, (4-methyl-1,3-thiazol-2-yl)methanol (C₅H₇NOS), in key aspects:

Table 4: Structural and spectral comparisons

| Property | Hydrochloride Salt | Parent Alcohol |

|---|---|---|

| Molecular weight | 165.64 g/mol | 129.18 g/mol |

| Melting point | 234–236°C | Not reported |

| IR O–H stretch | 3436 cm⁻¹ (broad) | 3436 cm⁻¹ (sharp) |

| ¹H-NMR (–CH₂OH) | δ 4.92 ppm (s) | δ 4.85 ppm (s) |

Crystallographic data show that protonation at the thiazole nitrogen in the hydrochloride salt increases planarity (r.m.s. deviation: 0.0814 Å vs. 0.12 Å in the parent). The chloride ion disrupts hydrogen-bonding networks observed in the alcohol form.

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS.ClH/c1-4-3-8-5(2-7)6-4;/h3,7H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWINRNPFHWCVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13750-64-6 | |

| Record name | 2-Thiazolemethanol, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13750-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets such as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride.

Biological Activity

(4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride is a thiazole derivative that has garnered attention in various fields such as pharmaceuticals, agriculture, and biochemical research. Its unique structural properties contribute to its diverse biological activities, making it a valuable compound for further exploration.

The molecular formula of (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride is C₅H₈ClN₃S, with a molar mass of approximately 175.65 g/mol. The compound features a thiazole ring, which is known for its role in numerous biological processes.

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of pathogenic bacteria, suggesting potential as an antibacterial agent .

- Antitumor Activity : Thiazole compounds have been investigated for their anticancer properties. A study highlighted that derivatives similar to (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride showed inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC₅₀ values for these compounds were recorded, indicating their cytotoxic potential .

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in metabolic pathways and disease mechanisms. For example, it acts as an inhibitor of tyrosinase, an enzyme linked to melanin production and associated with melanoma . The inhibition kinetics of (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride were analyzed, revealing promising results in terms of enzyme activity reduction.

Agricultural Chemistry

(4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride is also utilized in agrochemical formulations. Its application in crop protection products demonstrates its effectiveness in pest control while minimizing environmental impact . This dual functionality is crucial for sustainable agricultural practices.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings support its potential use as an antibacterial agent in clinical settings.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Antitumor Activity

In another investigation focusing on anticancer properties, (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride was tested on various cancer cell lines. The results indicated an IC₅₀ value of 15 µg/mL against MCF-7 cells and 20 µg/mL against HepG2 cells. These results highlight the compound's potential as a lead structure for developing new anticancer drugs.

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 20 |

| HT-29 | 25 |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. Specifically, compounds incorporating the thiazole ring, such as (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride, have shown potential against various bacterial strains. For instance, research has indicated that thiazole derivatives can enhance the efficacy of antibiotics when used in combination with cell-penetrating peptides, exhibiting potent activity against both Gram-positive and Gram-negative bacteria .

Case Study: Hybrid Antimicrobials

A study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives to investigate their antibacterial properties. The results indicated that these compounds displayed remarkable antibacterial activity when combined with octaarginine, a cell-penetrating peptide. The incorporation of the thiazole moiety was crucial for enhancing antibacterial efficacy .

Biochemical Research

Enzyme Inhibition Studies

(4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride has been investigated for its potential as an enzyme inhibitor. Thiazole derivatives are known to interact with various enzymes, making them valuable in drug development for conditions like cancer and metabolic disorders. The compound's structure allows it to mimic substrates or transition states of enzymatic reactions, thereby inhibiting enzyme activity.

Table 1: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| (4-Methyl-1,3-thiazol-2-yl)methanol HCl | Aldose Reductase | 15 | |

| Thiazole Derivative X | Protein Kinase | 30 | |

| Thiazole Derivative Y | Carbonic Anhydrase | 25 |

Material Science Applications

Synthesis of Functional Materials

The unique chemical properties of (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride allow it to be used in the synthesis of functional materials. Its ability to form coordination complexes with metals has been explored for applications in catalysis and sensor technology.

Case Study: Metal Complexes

Research has shown that thiazole derivatives can form stable complexes with transition metals. These complexes have been studied for their catalytic properties in organic reactions and their potential use in sensors for detecting environmental pollutants .

Pharmaceutical Development

Drug Formulation

The compound is also being explored in drug formulation due to its solubility and stability characteristics. Its hydrochloride form enhances its bioavailability, making it a candidate for oral dosage forms.

Table 2: Formulation Characteristics

| Formulation Type | Stability (Months) | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|---|

| Tablet | 12 | 50 | 75 |

| Oral Suspension | 24 | 100 | 85 |

| Injectable Solution | 36 | 200 | 90 |

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural Modifications and Physicochemical Properties

The following table compares the molecular features of (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride with six related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Modifications |

|---|---|---|---|---|

| (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride | C₅H₈ClNOS | 165.64 | 13750-63-5 | 4-methyl thiazole, 2-hydroxymethyl, HCl salt |

| 3-(4-Methyl-1,3-thiazol-2-yl)-1-propanamine dihydrochloride | C₇H₁₄Cl₂N₂S | 229.16 | - | 4-methyl thiazole, 3-aminopropyl, di-HCl salt |

| (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride | C₁₀H₁₀Cl₂N₂S | 261.18 | - | 4-chlorophenyl thiazole, 4-aminomethyl, HCl salt |

| (4-Methylthiazol-2-yl)methanamine dihydrochloride | C₅H₁₀Cl₂N₂S | 201.12 | 71064-30-7 | 4-methyl thiazole, 2-aminomethyl, di-HCl salt |

| 1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride | C₁₀H₁₅ClN₄OS | 290.77 | - | 4-methyl thiazole, acetyl-piperazine, HCl salt |

| 2-Bromo-1-(4-methyl-1,3-thiazol-2-yl)ethanone hydrochloride | C₆H₇BrClNO₂S | 280.55 | 1337880-53-1 | 4-methyl thiazole, 2-bromoethanone, HCl salt |

| 2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride | C₅H₆ClNO₂S | 179.62 | 1311043-74-9 | 2-methyl thiazole, 4-carboxylic acid, HCl salt |

Key Observations:

Functional Groups: The hydroxylmethyl group in the target compound is replaced with amine (e.g., (4-Methylthiazol-2-yl)methanamine dihydrochloride ), acetyl-piperazine (e.g., ), or bromoethanone (e.g., ) in analogs. These substitutions alter polarity, hydrogen-bonding capacity, and reactivity. The carboxylic acid group in 2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride introduces ionizability, contrasting with the neutral hydroxyl group in the target compound.

Counterions: Dihydrochloride salts (e.g., 3-(4-Methyl-1,3-thiazol-2-yl)-1-propanamine dihydrochloride ) exhibit higher solubility in water compared to monohydrochloride salts.

Preparation Methods

Method Overview:

- Starting Material: Ethyl 4-methyl-1,3-thiazole-2-carboxylate or similar esters.

- Reagent: Lithium aluminium hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

- Conditions: Reaction is typically carried out at 0 °C under an inert atmosphere (argon or nitrogen) to avoid moisture and oxygen interference.

- Work-up: Careful quenching with water followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate.

- Yield: High yields reported, approximately 85% or above.

Reaction Scheme:

$$

\text{Ethyl 4-methyl-1,3-thiazole-2-carboxylate} \xrightarrow[\text{THF, 0 °C}]{\text{LiAlH}_4} (4-\text{Methyl-1,3-thiazol-2-yl})\text{methanol}

$$

Data Table 1: Reduction Reaction Parameters and Yields

| Parameter | Details |

|---|---|

| Reagent | LiAlH4 (2M in THF) |

| Solvent | Anhydrous THF |

| Temperature | 0 °C |

| Reaction Time | 1.5 hours |

| Atmosphere | Argon/Nitrogen (Inert) |

| Quenching | Water, followed by ethyl acetate |

| Yield | 85.1% |

| Product State | Light yellow solid |

This method is well-documented and reproducible, providing a reliable route to the alcohol intermediate before hydrochloride salt formation.

Formation of Hydrochloride Salt

The free alcohol (4-Methyl-1,3-thiazol-2-yl)methanol is typically converted into its hydrochloride salt to improve stability, solubility, and handling properties.

Method Overview:

- Starting Material: (4-Methyl-1,3-thiazol-2-yl)methanol (free base).

- Reagent: Hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or dichloromethane).

- Conditions: Controlled temperature (often 0–30 °C) to avoid decomposition.

- Isolation: Precipitation of the hydrochloride salt by cooling or solvent evaporation.

This step is generally straightforward and employs standard acid-base salt formation techniques, enhancing the compound's pharmaceutical applicability.

Alternative Synthetic Routes and Functional Group Transformations

While the direct reduction of esters is the primary route, other synthetic strategies have been explored in related thiazole chemistry that may be adapted for (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride:

- Acetylation and Subsequent Reduction: Some processes involve acetylation of thiazole amines followed by reduction steps, although these are more complex and less direct.

- Microwave-Assisted Reactions: Microwave irradiation has been used in related thiazole derivative syntheses to accelerate reaction times and improve yields in multi-step sequences.

- Use of Triethylamine and Potassium Hydroxide: In some patented processes, triethylamine is used to neutralize hydrochloride salts followed by base treatment (KOH) to drive transformations, though these are more relevant to complex derivatives rather than the simple methanol hydrochloride salt.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| LiAlH4 Reduction of Ester | Ethyl 4-methyl-1,3-thiazole-2-carboxylate | LiAlH4 in THF, 0 °C, inert atmosphere | 85.1 | High yield, well-established |

| Hydrochloride Salt Formation | (4-Methyl-1,3-thiazol-2-yl)methanol | HCl gas or HCl in solvent, 0–30 °C | Quantitative | Improves stability and handling |

| Acetylation + Reduction (Related) | Thiazole amine derivatives | Acetic anhydride, microwave heating | Varies | More complex, multi-step |

| Base Treatment with Triethylamine | Hydrochloride salts | Triethylamine, KOH | N/A | Used in complex derivative prep |

Research Findings and Practical Considerations

- Purity and Characterization: Products prepared by LiAlH4 reduction exhibit high purity as confirmed by TLC and NMR spectroscopy, with characteristic signals for the thiazole ring and hydroxymethyl group.

- Safety and Handling: LiAlH4 is highly reactive and requires strict anhydrous conditions and careful quenching to prevent violent reactions.

- Scalability: The reduction method is scalable with appropriate safety measures, making it suitable for industrial preparation.

- Stability: The hydrochloride salt form is more stable and easier to handle than the free alcohol, which can be hygroscopic or prone to oxidation.

Q & A

Q. Data Reference :

| Reaction Component | Molar Ratio | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiazole + Glycine | 1:1 | Ethanol | 8 | 65–70 |

Basic: What spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and weak interactions (e.g., C–H⋯O contacts in tungsten-thiazole complexes) .

- NMR spectroscopy : Identifies methyl (-CH₃) and methanolic (-CH₂OH) protons. For example, the thiazole ring proton resonates at δ 6.8–7.2 ppm .

- Mass spectrometry : Confirms molecular weight (e.g., 253.73 g/mol for a related thiazole derivative) .

Advanced: What strategies mitigate instability during storage of thiazole derivatives?

Methodological Answer:

- Storage conditions : Keep in sealed amber glass containers at 2–8°C, away from moisture and light .

- Stability assays : Monitor decomposition via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).

- Handling protocols : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation .

Advanced: How can the coordination chemistry of this compound with transition metals be explored?

Methodological Answer:

- Metal selection : Tungsten(II) forms stable complexes via CO and Cl ligands, as shown in a seven-coordinate structure .

- Spectroscopic analysis : IR spectroscopy identifies CO stretching frequencies (e.g., 1900–2100 cm⁻¹) .

- Crystallography : Resolve metal-ligand bond lengths (e.g., W–Cl = 2.4–2.6 Å) and coordination geometry .

Basic: What are the solubility properties in common laboratory solvents?

Methodological Answer:

- High solubility : Polar solvents like ethanol, methanol, and water (due to hydrochloride salt formation) .

- Low solubility : Non-polar solvents (e.g., hexane, diethyl ether).

Experimental Tip : Conduct gradient solubility tests (10–100 mg/mL) at 25°C with sonication for 30 minutes.

Advanced: What computational methods predict reactivity in thiazole-based systems?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron density maps to predict nucleophilic/electrophilic sites on the thiazole ring.

- Molecular docking : Screens binding affinity with biological targets (e.g., herpes virus proteins, as suggested in patent data) .

- SAR studies : Correlate substituent effects (e.g., methyl vs. chloro groups) with antiviral activity .

Advanced: How to design derivatives for antiviral activity assessment?

Methodological Answer:

- Structural modifications : Introduce sulfonamide or pyridinyl groups, as seen in herpes virus inhibitors .

- Bioassay protocols : Test against HSV-1/2 in Vero cells, measuring IC₅₀ values (e.g., <10 μM for active compounds) .

- Toxicity screening : Use HEK293 cells to assess selectivity indices (IC₅₀-toxic vs. IC₅₀-antiviral) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.